异脱氧胆酸

描述

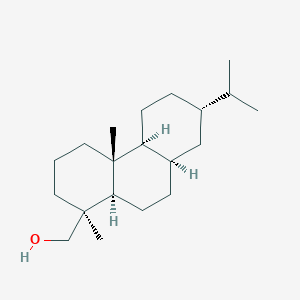

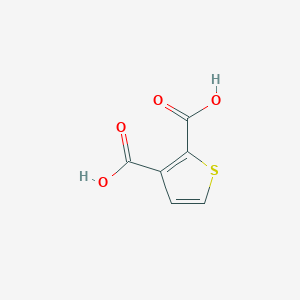

Isolithocholic acid (ICA) is an important bile acid that is found in humans and other mammals. It is a major component of bile, which is produced by the liver and stored in the gallbladder. Bile acids are essential for the digestion and absorption of fat-soluble vitamins, lipids, and other nutrients in the small intestine. ICA is also involved in the regulation of cholesterol metabolism, and has been studied for its potential role in the prevention and treatment of certain diseases, including cancer and obesity.

科学研究应用

胆汁酸代谢物

异脱氧胆酸是一种胆汁酸,通过微生物代谢脱氧胆酸 (LCA) 或脱氧胆酸 3α-硫酸盐形成 . 胆汁酸对消化和吸收小肠中的膳食脂肪和脂溶性维生素至关重要 .

抑制孢子萌发

异脱氧胆酸已被发现抑制牛磺胆酸诱导的艰难梭菌的孢子萌发。 艰难梭菌菌株包括 CD196、M68、BI9 和 630 . 这表明异脱氧胆酸在治疗或预防某些细菌疾病方面可能发挥作用 .

细胞毒性降低

异脱氧胆酸在 0.0003% 的浓度下,可降低艰难梭菌培养上清液对 Vero 细胞的细胞毒性。 艰难梭菌培养上清液对 Vero 细胞 . 这表明异脱氧胆酸可能用于降低某些细菌毒素的危害作用 .

与肥胖和糖尿病的关联

大规模定量质谱和遗传学分析表明,循环异脱氧胆酸水平在临床上与肥胖和糖尿病 (DM) 相关,并且在遗传上与之相关 . 这表明异脱氧胆酸可能用作这些疾病的生物标志物 .

潜在的治疗应用

研究发现异脱氧胆酸水平与降低 BMI 和 DM 风险具有因果关系 . 这表明异脱氧胆酸在治疗肥胖和 DM 方面可能具有治疗应用

作用机制

Target of Action

Isolithocholic acid is a bile acid that is formed via microbial metabolism of lithocholic acid or lithocholic acid 3α-sulfate . It primarily targets the spores of certain strains of Clostridium difficile, a bacterium that can cause infections in the gut .

Mode of Action

Isolithocholic acid interacts with its targets by inhibiting spore germination and growth. Specifically, it inhibits spore germination induced by taurocholic acid in the C. difficile strains CD196, M68, BI9, and 630 . It also decreases the cytotoxicity of C. difficile culture supernatants to Vero cells when used at a certain concentration .

Biochemical Pathways

The formation of isolithocholic acid involves the microbial metabolism of lithocholic acid or lithocholic acid 3α-sulfate . This process is part of the larger bile acid metabolic pathway, which plays a crucial role in the digestion and absorption of dietary fats in the small intestine . The transformation of bile acids into iso-bile acids is facilitated by certain bacteria in the gut .

Pharmacokinetics

The pharmacokinetics of isolithocholic acid, like other bile acids, involves its synthesis from cholesterol in the liver, secretion into the small intestine, and subsequent modifications through the process of metabolism by gut bacteria . .

Result of Action

The action of isolithocholic acid results in the inhibition of spore germination and growth of certain C. difficile strains, thereby potentially preventing or reducing the severity of infections caused by these bacteria . It also decreases the cytotoxicity of C. difficile culture supernatants to Vero cells .

Action Environment

The action of isolithocholic acid is influenced by the gut environment, particularly the presence of other bile acids and gut microbiota . For instance, the formation of isolithocholic acid is facilitated by certain gut bacteria that can metabolize lithocholic acid or lithocholic acid 3α-sulfate . Additionally, diet can influence the levels of isolithocholic acid, as evidenced by a study showing decreased fecal levels of isolithocholic acid in a rat model of high-fat diet-induced obesity compared with rats fed a normal diet .

未来方向

生化分析

Biochemical Properties

Isolithocholic acid, a bile acid, is formed by microbial metabolism of lithocholic acid or lithocholic acid 3α-sulfate It is known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Isolithocholic acid has been found to have effects on various types of cells. For instance, it has been reported that isolithocholic acid at certain concentrations can inhibit the growth of certain strains of bacteria

Molecular Mechanism

It is known that isolithocholic acid is formed by microbial metabolism of lithocholic acid or lithocholic acid 3α-sulfate

Metabolic Pathways

Isolithocholic acid is involved in the metabolic pathway of bile acids, which are synthesized from cholesterol in the liver

属性

IUPAC Name |

(4R)-4-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16-,17+,18+,19-,20+,21+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMEROWZSTRWXGI-WFVDQZAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201315537 | |

| Record name | Isolithocholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isolithocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000717 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

1534-35-6 | |

| Record name | Isolithocholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1534-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholan-24-oic acid, 3-hydroxy-, (3beta,5beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001534356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isolithocholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isolithocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000717 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B74375.png)